molecular formula C19H22N6 B5883403 N~2~-(tert-butyl)-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine

N~2~-(tert-butyl)-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B5883403
M. Wt: 334.4 g/mol
InChI Key: FRFSJRVMCRJMBD-UHFFFAOYSA-N
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Description

N~2~-(tert-butyl)-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine, commonly known as BTTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. BTTAA is a triazine-based compound that possesses unique structural features, making it an ideal candidate for various scientific studies.

Mechanism of Action

BTTAA's mechanism of action is primarily based on its ability to chelate metal ions. The triazine-based structure of BTTAA allows it to form stable complexes with metal ions, thereby preventing their reactivity and potential damage to biological systems. BTTAA's ability to act as a fluorescent probe is based on its interaction with ROS, which leads to the production of a fluorescent signal.
Biochemical and Physiological Effects:
BTTAA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, its ability to chelate metal ions and act as a fluorescent probe makes it an ideal candidate for various biological studies.

Advantages and Limitations for Lab Experiments

One of the key advantages of BTTAA is its ability to selectively chelate metal ions, making it an ideal candidate for various analytical studies. Its fluorescent properties also make it a useful tool for the detection of ROS in living cells. However, BTTAA's limitations include its low solubility in water, which can limit its use in aqueous systems.

Future Directions

There are several future directions for the study of BTTAA. One potential application is in the development of new corrosion inhibitors for various metal surfaces. BTTAA's ability to chelate metal ions makes it an ideal candidate for this application. Additionally, BTTAA's fluorescent properties can be further studied for the detection of ROS in living cells. Finally, BTTAA's potential use as a chelating agent for the determination of metal ions in solution can be further explored.

Synthesis Methods

BTTAA can be synthesized through various methods, including the reaction of tert-butylamine with diphenylamine and cyanuric chloride. The reaction proceeds under acidic conditions, and the resulting product is purified through recrystallization. Another method involves the reaction of tert-butylamine with 2,4,6-trichloro-1,3,5-triazine, followed by the reaction with diphenylamine.

Scientific Research Applications

BTTAA has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in the field of analytical chemistry, where BTTAA is used as a chelating agent for the determination of metal ions in solution. BTTAA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Furthermore, BTTAA has been studied for its potential use as a corrosion inhibitor for various metal surfaces.

properties

IUPAC Name

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-19(2,3)25-18-23-16(20-14-10-6-4-7-11-14)22-17(24-18)21-15-12-8-5-9-13-15/h4-13H,1-3H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFSJRVMCRJMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

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